molecular formula C12H13N3 B13872298 N-[(3-aminophenyl)methyl]pyridin-2-amine

N-[(3-aminophenyl)methyl]pyridin-2-amine

Cat. No.: B13872298
M. Wt: 199.25 g/mol
InChI Key: KDGCQZXVWPDMMR-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]pyridin-2-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H13N3/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9,13H2,(H,14,15)

InChI Key

KDGCQZXVWPDMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC(=CC=C2)N

Origin of Product

United States

Academic Significance Within Amine and Heterocyclic Chemistry

The academic importance of N-[(3-aminophenyl)methyl]pyridin-2-amine is rooted in the functionalities of its constituent parts: the aminopyridine and aminophenyl groups. Amines, organic derivatives of ammonia, are fundamental in organic chemistry due to the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. Heterocyclic amines, where the nitrogen is part of a ring system, are ubiquitous in nature and synthetic chemistry, forming the core of many pharmaceuticals and biologically active molecules.

This compound is a secondary amine that bridges a heterocyclic aromatic ring (pyridine) and a substituted phenyl ring. This structure provides multiple sites for further chemical modification, making it a valuable building block in synthetic chemistry. The pyridin-2-amine fragment is a well-known pharmacophore found in numerous drugs, while the aminophenyl group offers an additional reactive site for forming amides, sulfonamides, and other derivatives. The methylene (B1212753) bridge provides conformational flexibility, which can be crucial for the molecule's interaction with biological targets.

A plausible synthetic route to this compound involves the reductive amination of 3-aminobenzaldehyde (B158843) with 2-aminopyridine (B139424). This common and efficient method forms an intermediate imine, which is then reduced to the target secondary amine. Another viable approach is the N-alkylation of 2-aminopyridine with a 3-aminobenzyl halide.

Synthetic Methodologies and Reaction Pathways of N 3 Aminophenyl Methyl Pyridin 2 Amine

Established Synthetic Routes and Mechanistic Investigations

The construction of the N-[(3-aminophenyl)methyl]pyridin-2-amine framework can be achieved through several reliable synthetic routes. The most prominent among these are reductive amination, nucleophilic substitution, and multi-step condensation reactions.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, providing a direct pathway to this compound. masterorganicchemistry.comwikipedia.org This method typically involves a two-step process within a single reaction vessel: the initial reaction between 2-aminopyridine (B139424) and 3-aminobenzaldehyde (B158843) to form a Schiff base (imine) intermediate, followed by the in-situ reduction of this intermediate to yield the final secondary amine. youtube.comchemistrysteps.com

The reaction is generally performed under mildly acidic conditions, which are necessary to catalyze the dehydration step in imine formation. youtube.com The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents are preferred as they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, thus preventing the formation of by-products like benzyl (B1604629) alcohol. masterorganicchemistry.comharvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most commonly employed reagents for this purpose due to their selectivity and tolerance of a wide range of functional groups. masterorganicchemistry.comharvard.edu

The mechanism proceeds as follows:

Imine Formation: The nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of 3-aminobenzaldehyde.

Dehydration: Following a series of proton transfers, a water molecule is eliminated to form a protonated imine (iminium ion).

Reduction: A hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, cleaving the C=N double bond and forming the final N-benzyl-2-aminopyridine product after neutralization. chemistrysteps.com

This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com

Reactant 1Reactant 2Typical Reducing AgentsTypical ConditionsKey Feature
2-Aminopyridine3-AminobenzaldehydeNaBH₃CN, NaBH(OAc)₃, H₂/CatalystMethanol (B129727) or Dichloromethane, Mildly acidic (pH ~5-6)One-pot synthesis with high selectivity for the secondary amine.

Nucleophilic Substitution Approaches Utilizing Aminopyridines

Nucleophilic substitution reactions offer another robust avenue for the synthesis of the target compound. These methods can be broadly categorized into palladium-catalyzed cross-coupling reactions and traditional nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the formation of C-N bonds. wikipedia.orgnih.gov For the synthesis of this compound, two primary pathways exist:

Coupling of 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with 3-aminobenzylamine.

Coupling of 2-aminopyridine with a 3-aminobenzyl halide (e.g., 3-aminobenzyl bromide).

The reaction mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org The cycle includes oxidative addition of the palladium to the aryl or benzyl halide, coordination of the amine to the palladium complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand, typically a bulky electron-rich phosphine (B1218219) such as Xantphos or BINAP, is crucial for the efficiency of the catalytic cycle. nih.govnih.gov A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the deprotonation step. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In this approach, a nucleophile directly displaces a leaving group on an aromatic ring. The synthesis can be achieved by reacting a 2-halopyridine with 3-aminobenzylamine. For a successful SNAr reaction, the pyridine (B92270) ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is often achieved by the presence of electron-withdrawing groups on the ring. semanticscholar.org While the pyridine nitrogen itself reduces electron density, particularly at the 2- and 4-positions, the reaction with an amine nucleophile may still require forcing conditions (high temperature) unless further activating groups are present. semanticscholar.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the leaving group is expelled. researchgate.net

Reaction TypeElectrophileNucleophileCatalyst/ReagentsKey Feature
Buchwald-Hartwig2-Bromopyridine3-AminobenzylaminePd(0) catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu)High functional group tolerance and broad substrate scope. wikipedia.org
Buchwald-Hartwig3-Aminobenzyl bromide2-AminopyridinePd(0) catalyst, Phosphine ligand, BaseAlternative coupling strategy.
SNAr2-Fluoropyridine3-AminobenzylamineBase (e.g., K₂CO₃), High temperatureGenerally requires an activated pyridine ring for efficient reaction. semanticscholar.org

Multi-Step Condensation Reactions

Multi-step condensation reactions allow for the construction of the pyridine ring from simpler, acyclic precursors, followed by the introduction of the side chain. Classic named reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses exemplify this approach. acsgcipr.orgmdpi.com

A plausible pathway could involve:

Pyridine Ring Formation: A multi-component reaction, such as the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia, to form a dihydropyridine (B1217469) intermediate (Hantzsch synthesis). mdpi.com

Aromatization: Oxidation of the dihydropyridine to the corresponding substituted pyridine.

Functional Group Interconversion: Modification of the substituents on the pyridine ring to install a leaving group (e.g., a halogen) at the 2-position.

Side Chain Attachment: Introduction of the (3-aminophenyl)methyl group via one of the methods described previously, such as Buchwald-Hartwig amination or reductive amination after converting a ring substituent into an amino group.

These multi-component reactions are powerful for creating highly substituted pyridine cores from simple starting materials. acsgcipr.orglnu.edu.cn

Catalytic Systems for Enhanced Synthesis Efficiency

The efficiency of synthesizing this compound is significantly improved by the use of advanced catalytic systems. These catalysts not only accelerate reaction rates but also enable reactions to proceed under milder conditions with higher yields and selectivity.

For Buchwald-Hartwig amination , the evolution of palladium catalysts has been central to its success. Modern systems utilize bulky, electron-rich phosphine ligands that promote both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org Catalysts based on other transition metals like copper and nickel are also being explored as more economical alternatives to palladium. acsgcipr.org

In reductive amination , while often mediated by stoichiometric reducing agents, catalytic variants are emerging. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a classic method. wikipedia.org More recently, iron-based catalysts have been developed for the reductive amination of aldehydes and ketones with ammonia, offering a more sustainable approach. nih.gov For challenging substrates, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can be used catalytically to facilitate imine formation and activate it for reduction. nih.gov

For N-alkylation reactions , various catalysts have been reported. A BF₃·OEt₂ catalyst can mediate the N-alkylation of 2-aminopyridines with 1,2-diketones. researchgate.netacs.org Additionally, ruthenium, manganese, and rhodium complexes are effective in catalyzing the reaction of aminopyridines with alcohols, which serve as alkylating agents via a hydrogen autotransfer mechanism. researchgate.netgoogle.com

Exploration of Green Chemistry Principles in Synthetic Protocols

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key strategies include:

Atom Economy: Reductive amination is inherently atom-economical as it combines two molecules with the loss of only a water molecule. wikipedia.org Multi-component condensation reactions are also highly efficient in this regard. lnu.edu.cn

Safer Solvents and Reagents: Efforts are made to replace hazardous solvents like toluene (B28343) or dioxane, often used in cross-coupling reactions, with greener alternatives such as polyethylene (B3416737) glycol (PEG), water, or alcohols. acsgcipr.orgnih.gov Reductive amination avoids the use of potentially genotoxic alkyl halides required for direct alkylation. dergipark.org.tr

Catalysis: The use of catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly desirable. nih.govgoogle.com The development of catalysts based on earth-abundant metals like iron instead of precious metals like palladium is another important goal. nih.gov

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This technique has been successfully applied to nucleophilic aromatic substitution and other heterocyclic syntheses. nih.gov

Derivatization and Functionalization Reactions of the Parent Scaffold

Once synthesized, the this compound scaffold offers multiple sites for further chemical modification, allowing for the creation of a diverse library of related compounds.

C-H Functionalization: The pyridine and phenyl rings are amenable to direct C-H functionalization. rsc.orgrsc.org The pyridyl nitrogen can act as a directing group in transition metal-catalyzed reactions (e.g., with Pd, Rh, Ir), enabling regioselective introduction of new functional groups (alkyl, aryl, etc.) at the ortho-position of the N-phenyl ring or on the pyridine ring itself. rsc.orgnih.gov

Reactions on the Aminophenyl Ring: The primary amino group on the phenyl ring can undergo a wide range of standard aniline (B41778) reactions. These include acylation to form amides, sulfonylation to form sulfonamides, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (halogens, cyano, hydroxyl).

Reactions on the Pyridine Nitrogen: The pyridine ring nitrogen is basic and can be protonated to form salts or alkylated to form pyridinium (B92312) salts.

Reactions on the Exocyclic Amine: The secondary amine linking the two aromatic moieties can also be functionalized, for example, through acylation or reaction with other electrophiles, although its reactivity may be influenced by the electronic properties of the attached rings.

These functionalization strategies are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. rsc.org

Oxidation Pathways (e.g., N-Oxide Formation)

The oxidation of this compound can occur at its nitrogen centers, leading to the formation of N-oxides. wikipedia.org Amine oxides are compounds containing an N+−O− coordinate covalent bond, which significantly alters the electronic properties and reactivity of the parent molecule. wikipedia.orgacs.org The subject compound possesses two primary sites susceptible to N-oxidation: the pyridine ring nitrogen and the secondary amine nitrogen of the aminomethyl bridge.

The formation of a pyridine N-oxide is a common transformation for pyridine derivatives. youtube.com This reaction enhances the electron density of the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic substitution. Conversely, it activates the same positions for nucleophilic attack. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid like acetic acid, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgacs.org

Oxidation of the secondary amine in the aminomethyl moiety is also possible, though N-oxides are most commonly formed from tertiary amines. wikipedia.org The use of potent oxidants could potentially lead to the corresponding hydroxylamine (B1172632) or other oxidation products. The selectivity of the oxidation—whether it occurs at the pyridine nitrogen or the secondary amine—would depend on the specific reagents and reaction conditions employed.

Oxidizing AgentPotential ProductGeneral Reaction Conditions
Hydrogen Peroxide (H₂O₂) / Acetic AcidN'-[(3-aminophenyl)methyl]pyridin-2-amine 1-oxideAqueous or organic solvent, elevated temperature.
m-Chloroperoxybenzoic acid (m-CPBA)N'-[(3-aminophenyl)methyl]pyridin-2-amine 1-oxideInert solvent (e.g., CH₂Cl₂), room temperature.
Caro's acid (H₂SO₅)N'-[(3-aminophenyl)methyl]pyridin-2-amine 1-oxideAqueous solution, controlled temperature.

Reduction Reactions to Amine Derivatives

Reduction reactions are fundamental to the synthesis of this compound itself. The most common synthetic route involves the reduction of an aromatic nitro group precursor, specifically N-[(3-nitrophenyl)methyl]pyridin-2-amine. This transformation is a critical step that installs the primary aminophenyl functionality.

Catalytic hydrogenation is the most widely employed method for this type of reduction due to its high efficiency, selectivity, and the generation of clean byproducts (typically water). organic-chemistry.org The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a standard catalyst for this purpose, offering excellent reactivity under mild conditions of temperature and pressure. google.comnih.gov Other catalysts, such as platinum (Pt) or nickel (Ni), can also be utilized. google.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. nih.gov This process selectively reduces the nitro group without affecting the pyridine ring or the secondary amine bridge. nih.gov

PrecursorReducing SystemSolventProductTypical Conditions
N-[(3-nitrophenyl)methyl]pyridin-2-amineH₂ / Palladium on Carbon (Pd/C)Ethanol or MethanolThis compound1-10 bar H₂, Room temp. to 50°C
N-[(3-nitrophenyl)methyl]pyridin-2-amineAmmonium (B1175870) formate (B1220265) / Pd/CMethanolThis compoundReflux temperature
N-[(3-nitrophenyl)methyl]pyridin-2-amineIron (Fe) / HCl or Acetic AcidEthanol/WaterThis compoundReflux temperature

Substitution Reactions at the Aminomethyl Moiety

The secondary amine within the aminomethyl moiety (-CH₂-NH-) of this compound is a key site for substitution reactions. This nucleophilic nitrogen can readily react with various electrophiles to form more complex derivatives, primarily through N-alkylation and N-acylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the secondary amine, converting it into a tertiary amine. wikipedia.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) or alcohols. wikipedia.orgresearchgate.net The reaction with alkyl halides is a classic nucleophilic substitution, often carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid byproduct. mdpi.com Over-alkylation to form a quaternary ammonium salt is a potential side reaction but is less of a concern when starting with a secondary amine compared to a primary amine. wikipedia.org

N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. N-acylation is a robust and widely used transformation in organic synthesis. mdpi.com Typical acylating agents include acyl chlorides, acid anhydrides, or carboxylic acids activated with a coupling agent. researchgate.netresearchgate.net The reaction is generally high-yielding and selective for the more nucleophilic secondary amine over the less nucleophilic primary aromatic amine, especially under controlled conditions. This transformation is often used to install protecting groups or to build more complex molecular architectures. mdpi.com

Reaction TypeReagentProduct TypeTypical Conditions
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-AlkylationBenzyl AlcoholTertiary AmineRuthenium or Iridium catalyst, heat
N-AcylationAcyl Chloride (e.g., Acetyl chloride)AmideBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
N-AcylationAcid Anhydride (e.g., Acetic anhydride)AmideSolvent (e.g., THF), optional base

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. The following sections detail the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the title compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridinyl and phenyl rings would appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic currents. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet around δ 4.3-4.5 ppm. The protons of the primary amine (-NH₂) on the phenyl ring and the secondary amine (-NH-) linking the two moieties would exhibit broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Hypothetical ¹H NMR Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.1Doublet1HPyridinyl-H (α to N)
~7.5Triplet1HPyridinyl-H (γ to N)
~7.1Triplet1HPhenyl-H
~6.5-6.8Multiplet5HPhenyl-H & Pyridinyl-H
~5.5Broad Singlet1HSecondary Amine (-NH-)
~4.4Singlet2HMethylene (-CH₂-)
~3.7Broad Singlet2HPrimary Amine (-NH₂)

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbons of the two aromatic rings are expected to resonate in the δ 110-160 ppm range. The carbon of the methylene bridge (-CH₂-) would likely appear further upfield, around δ 48-50 ppm. The specific chemical shifts would be influenced by the nitrogen substituents on each ring.

Hypothetical ¹³C NMR Data

Chemical Shift (δ ppm)Assignment
~158Pyridinyl-C (C-N)
~148Phenyl-C (C-NH₂)
~148Pyridinyl-C (α to N)
~139Phenyl-C (C-CH₂)
~138Pyridinyl-C (γ to N)
~129Phenyl-C
~117Phenyl-C
~115Phenyl-C
~114Pyridinyl-C
~108Pyridinyl-C
~48Methylene (-CH₂-)

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amine and aromatic groups.

The primary amine (-NH₂) group on the phenyl ring should exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). The secondary amine (-NH-) linker is expected to show a single, weaker N-H stretching band in a similar region. N-H bending vibrations for the primary amine would be observed around 1600 cm⁻¹. C-N stretching vibrations for both aromatic and aliphatic amines would appear in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. Aromatic C-H stretching bands would be seen above 3000 cm⁻¹, while C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumPrimary -NH₂ asymmetric & symmetric stretch
3350 - 3310Weak-MediumSecondary -NH- stretch
3100 - 3000Medium-WeakAromatic C-H stretch
1620 - 1580StrongPrimary -NH₂ bend
1600 - 1450Medium-StrongAromatic C=C ring stretch
1335 - 1250StrongAromatic C-N stretch
910 - 665Broad, StrongN-H wag (primary and secondary amines)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₂H₁₃N₃, Molecular Weight: 199.25 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 199. As the molecule contains an odd number of nitrogen atoms, its molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule.

The fragmentation is likely to be dominated by cleavage at the benzylic C-N bond (α-cleavage), which is a common pathway for amines. This could lead to several characteristic fragment ions. For instance, cleavage of the bond between the methylene group and the secondary amine could yield a pyridin-2-amine radical and a stable aminobenzyl cation at m/z 106. Alternatively, cleavage on the other side of the methylene bridge could produce a 3-aminophenyl radical and a pyridin-2-ylmethanamine (B45004) cation at m/z 108. Further fragmentation of the aromatic rings would also be expected.

Anticipated Mass Spectrometry Fragments

m/zPossible Fragment Ion
199[M]⁺ (Molecular Ion)
108[C₆H₈N₂]⁺
106[C₇H₈N]⁺
93[C₆H₅NH₂]⁺
78[C₅H₄N]⁺

Solid-State Structural Determination via Single-Crystal X-ray Diffraction

While no published crystal structure for this compound was found, a hypothetical analysis based on its molecular structure can be performed. Single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure and packing in the solid state.

Hypothetical Crystallographic Parameters

ParameterPredicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pccn
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 110 (for monoclinic)
Z (molecules/unit cell)4 or 8

The presence of both primary and secondary amine groups suggests that hydrogen bonding would be a dominant intermolecular force in the crystal lattice. The amine groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). It is highly probable that N-H···N hydrogen bonds would be observed, linking molecules into chains, dimers, or more complex three-dimensional networks. The nitrogen atom of the pyridine ring is also a likely hydrogen bond acceptor. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules would likely contribute to the stability of the crystal packing.

Conformational Landscape Studies

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the conformational landscape of this compound. While extensive research exists on the conformational analysis of related aminopyridine and aniline derivatives, dedicated research detailing the rotational barriers, dihedral angles, and stable conformers of this particular molecule has not been published.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the potential energy surface and identifying the most stable three-dimensional arrangements of a molecule. Such studies would typically involve the systematic rotation around the key single bonds: the C-N bond linking the pyridine ring to the secondary amine, the C-N bond between the secondary amine and the methylene bridge, and the C-C bond connecting the methylene bridge to the aminophenyl ring. By calculating the energy at each rotational increment, a potential energy profile can be generated, revealing the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them.

Experimental techniques like X-ray crystallography could provide definitive information on the solid-state conformation of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like the Nuclear Overhauser Effect (NOE), could offer insights into the predominant conformation in solution.

However, at present, no such experimental or computational data is available in the public domain for this compound. Therefore, a detailed, data-driven discussion of its conformational landscape, including specific dihedral angles and energy barriers, cannot be provided. The scientific community awaits future research to characterize the structural and conformational properties of this compound.

Interdisciplinary Relevance in Chemical Sciences

The combination of the aminopyridine and aminophenyl scaffolds in N-[(3-aminophenyl)methyl]pyridin-2-amine gives rise to a molecule with broad interdisciplinary relevance.

Anticancer agents: Many kinase inhibitors incorporate similar structural features. The aminophenyl and aminopyridine nitrogens can act as hydrogen bond donors and acceptors, crucial for binding to the ATP-binding site of kinases.

Antimicrobial agents: The pyridine (B92270) ring is a common feature in antibacterial and antifungal compounds. nih.gov

Central Nervous System (CNS) agents: The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive scaffolds for drugs targeting CNS disorders. nih.gov

In materials science , the diamine nature of this compound makes it a potential monomer for the synthesis of novel polymers. The incorporation of the pyridine unit into a polymer backbone could impart unique properties such as metal-coordinating abilities, altered solubility, and enhanced thermal stability. Such polymers could find applications in:

Gas separation membranes: Polyimides derived from specific diamines are used for gas separation, and the introduction of a pyridine moiety could influence gas permeability and selectivity. acs.org

Coordination polymers and metal-organic frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, allowing for the construction of extended network structures with potential applications in catalysis, gas storage, and sensing.

Fluorescent materials: Aminopyridine derivatives are known to exhibit fluorescence, suggesting that polymers incorporating this moiety could have interesting photophysical properties.

The table below illustrates the potential interdisciplinary applications of molecules containing aminopyridine and aminophenyl scaffolds.

FieldPotential ApplicationRationale
Medicinal ChemistryKinase Inhibitors (Anticancer)The scaffold can mimic the hinge-binding motifs of known kinase inhibitors. mdpi.com
Medicinal ChemistryAntibacterial AgentsThe pyridine ring is a common feature in antimicrobial compounds. nih.govfrontiersin.org
Materials SciencePolymer Synthesis (e.g., Polyimides)The diamine structure allows for polymerization with dianhydrides. acs.org
Materials ScienceFluorescent ProbesAminopyridine derivatives can exhibit useful fluorescent properties.
CatalysisLigand SynthesisThe nitrogen atoms can coordinate with transition metals to form catalysts.

Computational and Theoretical Investigations of N 3 Aminophenyl Methyl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are standard computational tools used to investigate the properties of molecules. These methods can provide valuable insights into molecular structure, electronic properties, and vibrational frequencies.

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. While the general principles of these calculations are well-established, specific optimized geometric parameters for N-[(3-aminophenyl)methyl]pyridin-2-amine have not been reported in the available literature.

Table 1: Representative Data for Optimized Molecular Geometry (Hypothetical)

Parameter Value
Bond Length (C-N) Data not available
Bond Angle (C-N-C) Data not available
Dihedral Angle Data not available

This table is for illustrative purposes only, as no specific data was found for this compound.

Analysis of the electronic structure provides information about the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of molecular stability. nih.govmdpi.com

The Molecular Electrostatic Potential (MEP) map is another important tool that illustrates the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net No specific HOMO-LUMO energy values or MEP maps for this compound were found in the searched literature.

Table 2: Frontier Molecular Orbital Energies (Hypothetical)

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only, as no specific data was found for this compound.

Theoretical vibrational frequencies can be calculated and correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy. This correlation helps in the assignment of vibrational modes to specific molecular motions. No calculated vibrational frequencies for this compound have been published.

Prediction of Chemical Reactivity and Stability Parameters

Computational methods can also be used to predict various parameters that describe the chemical reactivity and stability of a molecule.

Fukui function analysis is a method used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis provides deeper insight into the local reactivity of different atoms within the molecule. Specific Fukui function values for this compound are not documented in the scientific literature.

Aromaticity is a key concept in chemistry, and it can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net NICS calculations provide a measure of the magnetic shielding at the center of a ring, which can indicate whether the ring is aromatic, anti-aromatic, or non-aromatic. An assessment of the aromaticity of the phenyl and pyridin rings in this compound using NICS has not been reported.

Coordination Chemistry and Metal Ligand Interactions of N 3 Aminophenyl Methyl Pyridin 2 Amine

N-[(3-aminophenyl)methyl]pyridin-2-amine as a Potential Polydentate Ligand

This compound is a flexible organic molecule possessing multiple potential donor sites, making it an excellent candidate for a polydentate ligand. Its structure features three nitrogen atoms, each with a lone pair of electrons available for coordination to a metal center:

Pyridine (B92270) Nitrogen (N_py): The nitrogen atom within the pyridine ring is a well-established coordination site in a vast number of metal complexes. wikipedia.org

Secondary Amine Nitrogen (N_sec): The nitrogen atom of the aminomethyl bridge connecting the two aromatic rings.

Primary Aniline (B41778) Nitrogen (N_pri): The nitrogen atom of the amino group on the phenyl ring.

The presence of these three N-donor atoms allows the ligand to potentially act in a bidentate or tridentate fashion. alfa-chemistry.commdpi.com The flexibility imparted by the methylene (B1212753) (-CH2-) linker is crucial, as it allows the donor atoms to arrange spatially to accommodate the geometric preferences of different metal ions. vot.pl

In a bidentate coordination mode , the ligand would most likely utilize the pyridine nitrogen and the secondary amine nitrogen. This arrangement leads to the formation of a highly stable five-membered chelate ring, a favored conformation in coordination chemistry that significantly enhances complex stability via the chelate effect. pvpcollegepatoda.org The aniline nitrogen would remain uncoordinated but could participate in intermolecular interactions, such as hydrogen bonding.

In a tridentate coordination mode , all three nitrogen atoms would bind to a single metal center. This would result in the formation of one five-membered chelate ring (involving N_py and N_sec) and one larger, more flexible seven-membered ring (involving N_sec and N_pri). The feasibility of this mode depends on the specific metal ion's size and preferred coordination geometry. The ability to switch between bidentate and tridentate coordination highlights the ligand's versatility. nih.gov

Synthesis and Characterization of Metal Complexes

Based on the known affinity of N-donor ligands for transition metals, this compound is expected to form stable complexes with a variety of d-block elements, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II). nih.govekb.egekb.eg The synthesis of these complexes would typically involve the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 2:1 ligand-to-metal molar ratio. ekb.eg The reaction is generally carried out in a polar solvent, such as methanol (B129727) or ethanol (B145695), often with gentle heating to facilitate the reaction, followed by cooling to induce crystallization of the complex. nih.gov

For instance, reacting this compound with an ethanolic solution of CuCl2·2H2O would likely yield a copper(II) complex. The stoichiometry and final structure would depend on the reaction conditions and the molar ratios of the reactants.

The structural diversity of aminopyridine complexes is well-documented, with ligands adopting various coordination modes that influence the final stereochemistry of the metal center. vot.plnih.gov For this compound, several coordination behaviors can be predicted:

Mononuclear Bidentate Chelation: The ligand can act as a bidentate N,N-donor, using the pyridine and secondary amine nitrogens. pvpcollegepatoda.org If two such ligands coordinate to a metal ion like Ni(II) along with two anionic co-ligands (e.g., Cl-), a distorted tetrahedral or square planar geometry could result. With two bidentate ligands, a metal ion could achieve a tetrahedral [M(L)2] geometry.

Mononuclear Tridentate Chelation: As a tridentate N,N,N-donor, the ligand would envelop a single metal ion. A 2:1 ligand-to-metal complex, [M(L)2], would likely result in a six-coordinate, distorted octahedral geometry. scirp.org A 1:1 complex, [M(L)Xn], where X is a co-ligand, could adopt geometries such as square pyramidal or trigonal bipyramidal.

Bridging Coordination: The ligand's flexibility and multiple donor sites allow for the possibility of it acting as a bridging ligand, linking two or more metal centers to form polynuclear complexes or one-, two-, or three-dimensional coordination polymers. nih.gov For example, the pyridine-amine moiety could chelate one metal center while the aniline group coordinates to an adjacent metal ion.

The resulting stereochemistry is heavily influenced by the metal's electronic configuration and the steric constraints imposed by the ligand(s). mdpi.commdpi.com

Spectroscopic and Structural Analysis of Metal-Ligand Assemblies

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the unambiguous characterization of metal-ligand assemblies.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms is expected to cause noticeable shifts in the IR spectrum. The N-H stretching vibrations of the secondary and primary amines (typically ~3300-3400 cm⁻¹) would shift to lower frequencies upon coordination. Crucially, the C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹) would also shift, providing clear evidence of the pyridine nitrogen's involvement in bonding. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is expected to show intense bands in the UV region corresponding to π→π* transitions within the aromatic rings. Upon complexation, new bands may appear at lower energies (longer wavelengths), which can be attributed to ligand-to-metal charge transfer (LMCT) transitions. nih.gov For complexes with metals like Cu(II) or Co(II), weaker d-d transition bands would be visible in the visible region, providing information about the coordination geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H NMR spectroscopy is a powerful tool. The proton signals of the aromatic rings and the methylene bridge, especially those close to the nitrogen donor atoms, would exhibit significant downfield shifts upon coordination due to the deshielding effect of the metal ion.

The table below summarizes the expected spectroscopic changes upon complexation, based on data from analogous aminopyridine systems.

TechniqueObservation in Free LigandExpected Change Upon ComplexationInformation Gained
FT-IR ν(N-H) ~3350 cm⁻¹; Pyridine ring vibrations ~1590 cm⁻¹Shift of ν(N-H) to lower frequency; Shift in pyridine ring vibrationsConfirmation of N-donor coordination
UV-Vis Intense π→π* transitions (<300 nm)Appearance of new LMCT bands (>300 nm); Appearance of d-d bands (visible region)Electronic structure of complex; Coordination geometry
¹H NMR Characteristic signals for aromatic and methylene protonsDownfield shift of protons near N-donor atomsConfirmation of coordination in solution

Ligand Design Principles and Coordination Chemistry Principles

The design of this compound incorporates several key principles of coordination chemistry that favor the formation of stable metal complexes.

The primary driving force for its efficacy as a ligand is the chelate effect . The ability of the ligand to form one or more chelate rings upon coordination to a metal center leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands. The formation of a five-membered ring through the pyridine and secondary amine nitrogens is particularly favorable. pvpcollegepatoda.org

The flexibility and preorganization of the ligand are also crucial. The methylene spacer allows the donor groups to rotate and position themselves to match the coordination sphere of a metal ion, minimizing steric strain. vot.pl This structural pliancy enables the ligand to adapt to various metal ions with different sizes and electronic properties.

From an electronic standpoint, the ligand presents a combination of donor types. The amine nitrogens act as strong σ-donors, while the pyridine nitrogen is a σ-donor with some π-accepting capability. wikipedia.org This electronic profile makes the ligand suitable for stabilizing a range of transition metals in various oxidation states. According to the Hard and Soft Acids and Bases (HSAB) principle , the nitrogen donors are considered borderline bases, making them highly compatible with borderline acids like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com

Finally, the presence of non-coordinating N-H groups and the aromatic rings provides sites for supramolecular interactions , such as hydrogen bonding and π-π stacking. These interactions can play a critical role in organizing the metal complexes into higher-order crystalline architectures. nih.govnih.gov

Supramolecular Assemblies and Non Covalent Interactions

Hydrogen Bonding Networks in Crystal Structures and Solution

Generally, molecules containing both amine (–NH2) and pyridine (B92270) functionalities are rich in hydrogen bond donors and acceptors. The primary amine group on the phenyl ring and the secondary amine linker contain N-H bonds that can act as hydrogen bond donors. The nitrogen atom of the pyridine ring and the nitrogen atoms of the amine groups can all act as hydrogen bond acceptors. This versatility allows for the formation of extensive hydrogen-bonding networks. In the solid state, aminopyridine derivatives often form centrosymmetric dimers through N–H···N interactions. These dimers can then be further linked into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. In solution, the same functional groups would be expected to form dynamic hydrogen bonds with solvent molecules and potentially with each other, influencing the compound's solubility and conformational preferences.

Aromatic π-π Stacking Interactions

The presence of both a phenyl and a pyridine ring in the molecule suggests the potential for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are crucial in stabilizing crystal structures. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. In similar structures, centroid-to-centroid distances for π-π stacking typically fall in the range of 3.3 to 3.8 Å. The relative orientation of the two rings, dictated by the flexibility of the methylene (B1212753) linker, would be a key determinant of the type and strength of any intramolecular or intermolecular π-π stacking.

Self-Assembly Mechanisms and Directed Structure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For a molecule like N-[(3-aminophenyl)methyl]pyridin-2-amine, the interplay between hydrogen bonding and π-π stacking would be the primary driver of self-assembly. The specific hydrogen bonding motifs (e.g., amine-pyridine vs. amine-amine interactions) and the stacking arrangements of the aromatic rings would direct the formation of specific supramolecular architectures. The process is often cooperative, where the formation of one type of interaction facilitates the formation of another, leading to a thermodynamically stable, well-defined structure. Without experimental data, the resulting supramolecular patterns for this specific compound remain hypothetical.

Q & A

What are the common synthetic routes for preparing N-[(3-aminophenyl)methyl]pyridin-2-amine, and what reaction conditions are critical for optimizing yield?

Basic
The synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination. Key steps include coupling the pyridine-2-amine moiety with a substituted benzyl group. Reaction conditions often require catalysts (e.g., palladium or copper), solvents like dimethylformamide (DMF) or toluene, and inert atmospheres to prevent oxidation . Temperature control (e.g., 80–120°C) and stoichiometric ratios are critical for minimizing side products.

How can researchers optimize the synthesis yield of this compound derivatives through catalyst selection?

Advanced
Catalyst selection is pivotal. Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions, while copper(I) iodide improves Ullmann-type couplings. Solvent polarity also impacts yield: polar aprotic solvents (DMF, DMSO) stabilize intermediates, whereas toluene may favor hydrophobic interactions. Screening catalysts at 5–10 mol% loading under reflux conditions can achieve yields >70% .

What key functional groups in this compound contribute to its biological activity?

Basic
The pyridine ring and primary amine on the benzyl group are essential. The pyridine nitrogen participates in hydrogen bonding with biological targets (e.g., kinases), while the aromatic systems enable π-π stacking with hydrophobic enzyme pockets. The 3-aminophenyl group may enhance solubility and target specificity .

How do structural modifications (e.g., substituent variations) impact the structure-activity relationship (SAR) of this compound?

Advanced
Substituents on the benzyl group (e.g., methyl, methoxy, halogens) alter electronic and steric properties. For example:

  • Methyl groups increase lipophilicity, improving membrane permeability.
  • Methoxy groups enhance hydrogen-bond acceptor capacity but may reduce metabolic stability.
  • Halogens (Cl, F) improve binding affinity via halogen bonding with target residues.
    Comparative studies show IC₅₀ values varying by >10-fold across analogs, highlighting the need for systematic SAR profiling .

What analytical techniques are most reliable for confirming the purity and structure of synthesized derivatives?

Basic
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard. NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm regiochemistry, while HRMS validates molecular weight. Purity ≥95% is achievable via reverse-phase HPLC with UV detection at 254 nm .

How should researchers address contradictory biological activity data across studies for this compound?

Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or structural impurities. Solutions include:

  • Replicating assays with standardized protocols (e.g., MTT vs. ATP-luminescence).
  • Validating compound identity via X-ray crystallography or 2D-NMR.
  • Comparing IC₅₀ values against reference inhibitors (e.g., paclitaxel for tubulin binding) .

What in vitro models are appropriate for evaluating the anticancer potential of this compound?

Basic
Human cancer cell lines (e.g., MCF-7, HeLa) are standard. Dose-response curves (0.1–100 µM) over 48–72 hours assess cytotoxicity. Parallel testing in non-cancerous cells (e.g., HEK293) evaluates selectivity. IC₅₀ values <10 µM are promising for further development .

Why might in vivo efficacy of this compound diverge from in vitro results, and how can this be mitigated?

Advanced
Poor pharmacokinetics (e.g., rapid hepatic metabolism) or low bioavailability often explain disparities. Strategies:

  • Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEG moieties.
  • Formulation optimization : Use liposomal carriers or cyclodextrin complexes to enhance solubility.
  • Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes .

What mechanistic hypotheses explain the compound’s activity against tubulin polymerization?

Basic
The compound likely binds to the colchicine site on β-tubulin, disrupting microtubule dynamics. This inhibits mitosis, leading to G2/M arrest and apoptosis. Competitive binding assays with fluorescent colchicine analogs (e.g., BODIPY-colchicine) can validate target engagement .

How can selectivity for specific kinase targets be improved through structural optimization?

Advanced
Kinase selectivity hinges on substituent positioning. For example:

  • Pyridine ring modifications : Introducing electron-withdrawing groups (e.g., CF₃) enhances ATP-binding pocket interactions.
  • Benzyl group extensions : Bulky substituents (e.g., tert-butyl) exploit hydrophobic back pockets of kinases like FAK or VEGFR2.
    Co-crystallization with target kinases (e.g., PDB deposition) guides rational design .

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